(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral amino acid derivative with a unique indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
Amination: The dihydroindene is then subjected to amination reactions to introduce the amino group at the 3-position.
Carboxylation: Finally, carboxylation reactions are employed to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and alkyl groups.
Scientific Research Applications
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The indene structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
Indene-5-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Aminoindane: Similar structure but lacks the carboxylic acid group.
Uniqueness
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of an indene backbone with both amino and carboxylic acid functional groups. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
BUFRECLNBYNVGG-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)C(=O)O |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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